4-(3-Pyridyl)-3-butenoic acid 4-(3-Pyridyl)-3-butenoic acid 4-(3-Pyridyl)-3-butenoic acid is a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 58725-94-3
VCID: VC18655076
InChI: InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

4-(3-Pyridyl)-3-butenoic acid

CAS No.: 58725-94-3

Cat. No.: VC18655076

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Pyridyl)-3-butenoic acid - 58725-94-3

Specification

CAS No. 58725-94-3
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name (E)-4-pyridin-3-ylbut-3-enoic acid
Standard InChI InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+
Standard InChI Key MHVJWSPYMHAALE-HNQUOIGGSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/CC(=O)O
Canonical SMILES C1=CC(=CN=C1)C=CCC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

4-(3-Pyridyl)-3-butenoic acid is systematically named (E)-4-(pyridin-3-yl)but-3-enoic acid, reflecting its trans-configuration double bond and substituent positions. Its IUPAC name, computed as (E)-4-pyridin-3-ylbut-3-enoic acid , aligns with its structural depiction (Figure 1). The compound’s SMILES notation, C1=CC(=CN=C1)/C=C/CC(=O)O\text{C1=CC(=CN=C1)/C=C/CC(=O)O} , encodes its pyridine ring, conjugated double bond, and terminal carboxylic acid group.

Table 1: Synonyms and Identifiers

IdentifierValueSource
CAS Registry Number58725-94-3
IUPAC Name(E)-4-pyridin-3-ylbut-3-enoic acid
ChEBI IDCHEBI:179048
HMDB IDHMDB0001424
InChIKeyMHVJWSPYMHAALE-HNQUOIGGSA-N

Structural Features

The molecule’s architecture comprises two primary domains:

  • Pyridine Ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to electron-deficient character and facilitating π-π stacking interactions .

  • Butenoic Acid Chain: A four-carbon unsaturated chain terminating in a carboxylic acid group. The E-configuration of the double bond minimizes steric hindrance between the pyridine ring and carboxylic acid .

The interplay between these domains confers unique electronic properties. The pyridine ring’s electron-withdrawing nature polarizes the double bond, enhancing reactivity toward nucleophilic additions . Meanwhile, the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and biological interactions .

Synthesis and Characterization

Synthetic Pathways

Two principal methods dominate the synthesis of 4-(3-pyridyl)-3-butenoic acid:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings between pyridinyl halides and prefunctionalized butenoic acid derivatives. For example, Suzuki-Miyaura coupling of 3-pyridinylboronic acid with bromobutenedioic esters, followed by hydrolysis, yields the target compound .

  • Michael Addition: Base-catalyzed addition of pyridine-3-carbaldehyde to acrylic acid derivatives forms the conjugated system. Subsequent oxidation or deprotection steps generate the carboxylic acid .

Key Challenges:

  • Stereoselectivity: Ensuring E-configuration dominance requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Functional Group Compatibility: Protecting groups may be necessary to prevent undesired side reactions at the pyridine nitrogen or carboxylic acid .

Analytical Characterization

Modern spectroscopic techniques confirm the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals distinct signals for the pyridine protons (δ 8.5–9.0 ppm), olefinic protons (δ 6.5–7.0 ppm), and carboxylic acid proton (δ 12–13 ppm) .

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 163.17, consistent with the molecular weight .

  • X-ray Crystallography: Resolves the E-configuration and dihedral angles between the pyridine and butenoic acid moieties .

Physical and Chemical Properties

Solubility Profile

The compound’s solubility is governed by its polar functional groups:

Table 2: Solubility Characteristics

SolventSolubility (g/100 mL)Conditions
Water5.225°C, pH 7
Ethanol22.425°C
Methanol18.725°C
Dichloromethane1.125°C

Key Observations:

  • pH Dependence: Protonation of the pyridine nitrogen (pKa ≈ 4.8 ) and deprotonation of the carboxylic acid (pKa ≈ 2.8 ) alter solubility. At pH > 5, the carboxylate anion enhances aqueous solubility .

  • Temperature Sensitivity: Solubility in water increases to 9.8 g/100 mL at 60°C due to entropy-driven dissolution .

Stability and Reactivity

  • Thermal Stability: Decomposes above 210°C, primarily via decarboxylation to form 4-(3-pyridyl)-1-butene .

  • Photochemical Reactivity: UV irradiation induces [2+2] cycloaddition reactions, forming dimeric products .

Biological Relevance and Applications

Coordination Chemistry

As a bidentate ligand, 4-(3-pyridyl)-3-butenoic acid coordinates transition metals via the pyridine nitrogen and carboxylate oxygen. Reported complexes include:

  • Copper(II) Complexes: Exhibit catalytic activity in oxidation reactions .

  • Ruthenium Polypyridyl Complexes: Investigated for photodynamic therapy applications .

Current Research and Future Directions

Challenges and Opportunities

  • Synthetic Scalability: Current routes suffer from low yields (<40%); flow chemistry approaches may improve efficiency .

  • Biological Screening: Limited in vivo data necessitate comprehensive toxicity and pharmacokinetic studies .

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